molecular formula C15H11N3O B7457515 N-quinolin-3-ylpyridine-2-carboxamide

N-quinolin-3-ylpyridine-2-carboxamide

Cat. No.: B7457515
M. Wt: 249.27 g/mol
InChI Key: WXKZZMJPFHUPGV-UHFFFAOYSA-N
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Description

N-quinolin-3-ylpyridine-2-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry research. Its structure, featuring a quinoline ring linked to a pyridine ring via a carboxamide group, is part of a versatile framework known for broad and potent biological activities . This scaffold is recognized for its rigid, planar framework which can enhance binding affinity to biological targets, making it a candidate for pharmaceutical development . Quinoline-carboxamide derivatives are currently being intensively investigated for their pharmacological potential, including as anticancer and antiviral agents . Specifically, recent research on quinoline-carboxamide analogues has identified them as selective antagonists of the P2X7 receptor (P2X7R) . The P2X7 receptor is importantly overexpressed and activated in various cancers, including breast cancer, and plays a key role in promoting cancer cell growth, survival, and metastasis . Studies on related compounds have shown that such antagonists can selectively inhibit ATP-induced calcium mobilization in cancer cells and induce apoptotic cell death, indicating the potential involvement of this pathway in the compound's mechanism of action . Researchers can explore this compound as a potential biochemical tool for studying P2X7 receptor-mediated signaling in pathological conditions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-quinolin-3-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(14-7-3-4-8-16-14)18-12-9-11-5-1-2-6-13(11)17-10-12/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKZZMJPFHUPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position on Quinoline

  • The target compound’s quinolin-3-yl group contrasts with quinolin-4-yl in ’s compound. Position 3 substitution may enhance steric accessibility for binding to flat hydrophobic pockets, while position 4 substitution (as in ) could alter π-π stacking efficiency.

Linker and Functional Groups

  • ’s ethylamino linker and chloro substituent (pyridine-3-position) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Chlorine’s electron-withdrawing effect could also modulate electronic properties of the pyridine ring, influencing binding affinity.

Amide Orientation

  • In contrast, ’s pyridine-3-carboxamide orients the amide differently, possibly altering interactions with target proteins.

Hypothesized Bioactivity

While direct biological data for the target compound is unavailable, structural analogs suggest plausible applications:

  • Kinase Inhibition: Quinoline-pyridine hybrids are known to inhibit kinases (e.g., EGFR, VEGFR) via ATP-binding pocket interactions. The target compound’s planar structure may favor such binding.
  • Antimicrobial Activity : Chlorinated analogs (e.g., ) often exhibit enhanced antibacterial potency due to increased electrophilicity and membrane disruption.

Preparation Methods

Acid Chloride Formation

Quinoline-3-carboxylic acid is converted to its corresponding acid chloride using phosphorus pentachloride (PCl₅) in anhydrous dichloromethane. The acid chloride is then reacted with pyridine-2-amine to form the carboxamide.

Detailed Synthesis Steps

Quinoline-3-carboxylic acid (10 mmol) is treated with PCl₅ (10 mmol) under reflux in dichloromethane for 3 hours. The resultant acid chloride is cooled to 10–15°C, and pyridine-2-amine (10 mmol) in ethanol is added dropwise. The mixture is stirred for 1 hour, filtered, and recrystallized from ethanol. Yields average 70–85%, with purity >95% by HPLC.

Table 2: PCl₅ Method Performance Metrics

ParameterValueSource
SolventDichloromethane/Ethanol
TemperatureReflux → 10–15°C
Reaction Time4 hours
Yield70–85%
Purity>95%

Dichlorotriphenyl Phosphorane-Mediated Coupling

Patent-Based Methodology

An optimized industrial process uses dichlorotriphenyl phosphorane as a coupling reagent to directly conjugate quinoline-3-carboxylic acid with pyridine-2-amine. This method minimizes side reactions and operates at low temperatures (0–25°C) in methylene chloride, achieving yields exceeding 90%.

Procedure Highlights

Quinoline-3-carboxylic acid (10 mmol) and pyridine-2-amine (10 mmol) are dissolved in methylene chloride, followed by addition of dichlorotriphenyl phosphorane (12 mmol). The reaction is stirred at 25°C for 2 hours, washed with sodium carbonate, and purified via recrystallization. Isolated yields reach 92% with 99% purity, making this method ideal for commercial production.

Table 3: Industrial-Scale Coupling Parameters

ParameterValueSource
Coupling ReagentDichlorotriphenyl phosphorane
SolventMethylene chloride
Temperature25°C
Reaction Time2 hours
Yield92%

Environmental and Economic Benefits

This method reduces hazardous waste and employs low-boiling solvents, simplifying recycling. The short reaction time and high yield make it cost-effective for pharmaceutical manufacturing.

Comparative Analysis of Methods

Yield and Purity

  • DCC Coupling : Moderate yields (65–78%) with high purity but cumbersome byproduct removal.

  • PCl₅ Activation : High yields (70–85%) but involves hazardous reagents.

  • Dichlorotriphenyl Phosphorane : Superior yields (92%) and scalability, preferred for industrial applications.

Reaction Conditions

  • DCC requires anhydrous conditions and extended reaction times.

  • PCl₅ demands strict temperature control and corrosion-resistant equipment.

  • Dichlorotriphenyl phosphorane operates under mild conditions with minimal safety risks .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-quinolin-3-ylpyridine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine-quinoline linkage) and carboxamide formation via coupling reagents like DCC or EDC. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are critical for solubility, while palladium catalysts (e.g., Pd/C) enhance coupling efficiency . Microwave-assisted synthesis may reduce reaction time and improve purity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify connectivity of quinoline, pyridine, and carboxamide groups. IR spectroscopy identifies carbonyl (C=O) stretching (~1650 cm1^{-1}) and NH bending (~3300 cm1^{-1}) .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based protocols .
  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Data Discrepancy Analysis :

  • Assay Variability : Compare buffer pH, incubation time, and cell passage numbers. For example, kinase inhibition may vary due to ATP concentration differences .
  • Structural Analogues : Test derivatives (e.g., substituting methoxy groups or halogens) to isolate activity-contributing moieties .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete coupling intermediates) that may interfere with bioassays .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) improve aqueous solubility .
  • Metabolic Stability : Microsomal stability assays (human liver microsomes) guide structural modifications (e.g., fluorination of quinoline) to reduce CYP450-mediated degradation .

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Insights :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets. Key interactions include hydrogen bonding with hinge regions (e.g., quinoline N with Lys721 in EGFR) .
  • Dynamic Simulations : MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories, highlighting critical residues (e.g., Asp831 in VEGFR2) .

Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?

  • SAR Workflow :

  • Library Synthesis : Prepare analogues with substituents at quinoline C-2 (e.g., -Cl, -OCH3_3) and pyridine C-4 (e.g., -NH2_2, -CF3_3) .
  • Activity Clustering : PCA analysis of IC50_{50} data identifies pharmacophores. For example, electron-withdrawing groups at quinoline C-2 correlate with apoptosis induction .

Methodological Resources

  • Crystallography : Refine X-ray diffraction data using SHELXL (SHELX suite) for precise bond-length/angle measurements .
  • Data Reproducibility : Adopt OECD Guidelines for chemical stability testing (e.g., 40°C/75% RH for 6 months) .

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